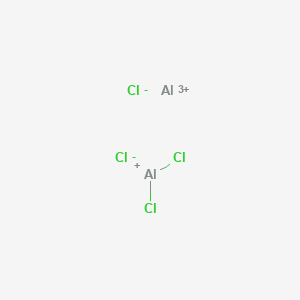
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI) is an inorganic compound with the chemical formula AlCl2. It is a derivative of aluminum chloride, which is commonly used in various chemical applications. This compound is known for its reactivity and is often utilized in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum chloride (AlCl2) can be synthesized through the reaction of aluminum with chlorine gas. This reaction is highly exothermic and typically occurs at elevated temperatures. The general reaction is: [ 2Al + 3Cl_2 \rightarrow 2AlCl_3 ]
Industrial Production Methods: In industrial settings, aluminum chloride is produced by the exothermic reaction of aluminum metal with chlorine or hydrogen chloride at temperatures between 650 and 750°C . Another method involves the single displacement reaction between copper (II) chloride and aluminum .
Chemical Reactions Analysis
Types of Reactions: Aluminum chloride (AlCl2) undergoes various types of chemical reactions, including:
Oxidation: Aluminum chloride can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal.
Substitution: It participates in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Typically involves a reducing agent like hydrogen or a metal.
Substitution: Often uses organic compounds and catalysts like Lewis acids.
Major Products:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: Various organic aluminum compounds
Scientific Research Applications
Aluminum chloride (AlCl2) is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Friedel-Crafts reaction, which is used to synthesize aromatic compounds.
Biology: It is used in the preparation of certain biological samples.
Medicine: It is utilized in antiperspirants and as a hemostatic agent.
Industry: It is employed in the production of aluminum metal and other aluminum compounds.
Mechanism of Action
The mechanism by which aluminum chloride exerts its effects involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In antiperspirants, aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
Comparison with Similar Compounds
- Aluminum fluoride (AlF3)
- Aluminum bromide (AlBr3)
- Aluminum iodide (AlI3)
Comparison:
- Aluminum fluoride (AlF3): Less reactive compared to aluminum chloride and used primarily in the production of aluminum.
- Aluminum bromide (AlBr3): More reactive than aluminum chloride and used in organic synthesis.
- Aluminum iodide (AlI3): Highly reactive and used in specialized chemical reactions.
Aluminum chloride (AlCl2) stands out due to its balanced reactivity and wide range of applications in both organic and inorganic chemistry .
Properties
Molecular Formula |
Al2Cl4+2 |
|---|---|
Molecular Weight |
195.8 g/mol |
IUPAC Name |
aluminum;dichloroalumanylium;dichloride |
InChI |
InChI=1S/2Al.4ClH/h;;4*1H/q2*+3;;;;/p-4 |
InChI Key |
KHDXPELJNPRACO-UHFFFAOYSA-J |
Canonical SMILES |
[Al+3].[Al+](Cl)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















